molecular formula C16H11N7O7 B14059689 Dipyridin-3-yldiazene; 2,4,6-trinitrophenol CAS No. 7249-69-6

Dipyridin-3-yldiazene; 2,4,6-trinitrophenol

Cat. No.: B14059689
CAS No.: 7249-69-6
M. Wt: 413.30 g/mol
InChI Key: HXXQRONMOVJFSW-UHFFFAOYSA-N
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Description

Dipyridin-3-yldiazene; 2,4,6-trinitrophenol is a chemical compound with the molecular formula C16H11N7O7 and a molecular weight of 413.30124 g/mol . It is known for its complex structure, which includes both diazene and trinitrophenol groups. This compound has various applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipyridin-3-yldiazene; 2,4,6-trinitrophenol typically involves the reaction of pyridine derivatives with diazene and trinitrophenol compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions using automated systems to control reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization or chromatography to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

Dipyridin-3-yldiazene; 2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Dipyridin-3-yldiazene; 2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of dipyridin-3-yldiazene; 2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

7249-69-6

Molecular Formula

C16H11N7O7

Molecular Weight

413.30 g/mol

IUPAC Name

dipyridin-3-yldiazene;2,4,6-trinitrophenol

InChI

InChI=1S/C10H8N4.C6H3N3O7/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H

InChI Key

HXXQRONMOVJFSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N=NC2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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